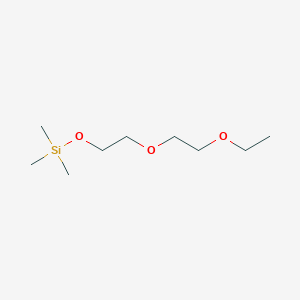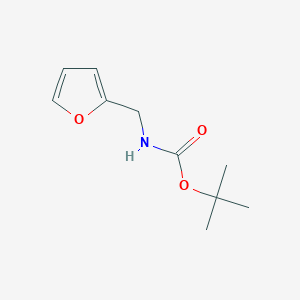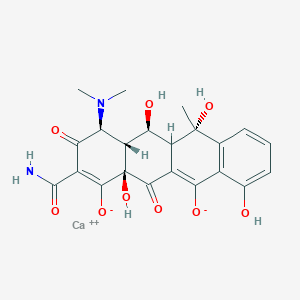
Sucrosofate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrosofate is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields. It is a sulfate derivative of sucrose, which is a disaccharide composed of glucose and fructose. Sucrosofate has a unique chemical structure that makes it a promising candidate for use in research applications.
Aplicaciones Científicas De Investigación
Sucrosofate has been used in various scientific research applications, including drug delivery systems, nanotechnology, and biotechnology. It has been shown to have excellent binding properties, making it an ideal candidate for use in drug delivery systems. The compound can be conjugated with various drugs, peptides, and proteins, allowing for targeted delivery to specific cells or tissues.
Mecanismo De Acción
Sucrosofate works by binding to specific receptors on the cell surface. The binding triggers a cascade of events that result in the activation or inhibition of various cellular pathways. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of signal transduction pathways.
Biochemical and Physiological Effects:
Sucrosofate has been shown to have various biochemical and physiological effects. It has been shown to modulate the immune response, reduce inflammation, and promote wound healing. The compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sucrosofate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has excellent binding properties, making it an ideal candidate for use in drug delivery systems. However, sucrosofate has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
Sucrosofate has a promising future in various scientific research applications. Some of the future directions for sucrosofate include the development of new drug delivery systems, the investigation of its potential applications in cancer treatment, and the development of new nanotechnology applications. Additionally, further research is needed to fully understand the mechanism of action of sucrosofate and to investigate its potential toxicity and side effects.
Conclusion:
Sucrosofate is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. It has excellent binding properties, making it an ideal candidate for use in drug delivery systems. The compound has various biochemical and physiological effects, including the modulation of the immune response and antioxidant properties. While sucrosofate has some limitations, including its potential toxicity and limited solubility in water, it has a promising future in various scientific research applications.
Métodos De Síntesis
Sucrosofate is synthesized by reacting sucrose with sulfuric acid. The reaction results in the formation of a complex mixture of compounds, including sucrosofate. The synthesis method has been optimized to produce high yields of sucrosofate with minimal impurities. The purity of the compound is crucial for its use in scientific research applications.
Propiedades
Número CAS |
57680-56-5 |
|---|---|
Nombre del producto |
Sucrosofate |
Fórmula molecular |
C12H22O35S8 |
Peso molecular |
982.8 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clave InChI |
WEPNHBQBLCNOBB-UGDNZRGBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Otros números CAS |
57680-56-5 |
Sinónimos |
Sucrosofate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen Sulfate); Sucrose Octasulfate; 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen Sulfate); |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















